

The Selectivity Profile of Allosteric SHP2 Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1] SHP2 is a key positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[2][3][4] Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy in oncology.

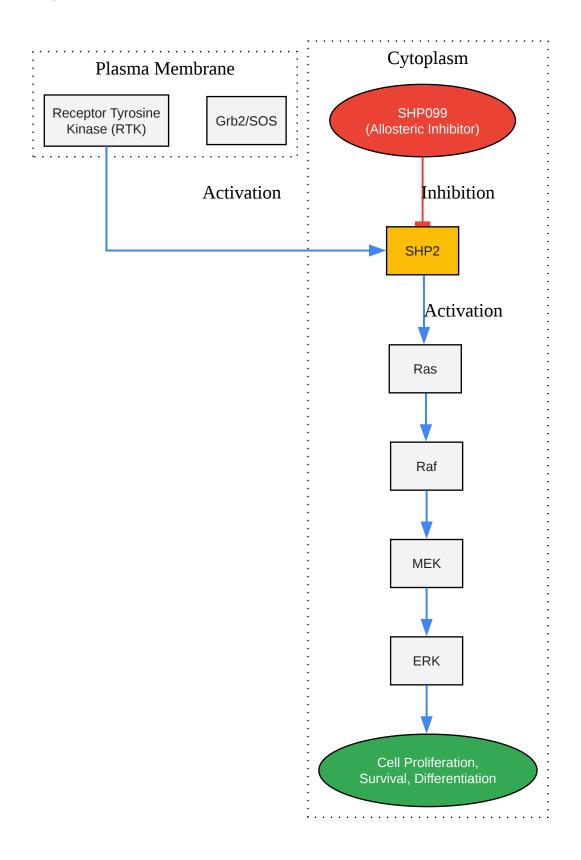
A significant breakthrough in this area has been the discovery of potent and selective allosteric inhibitors of SHP2.[5] Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, allosteric inhibitors bind to a distinct, less-conserved pocket, leading to greater selectivity. This technical guide provides an in-depth look at the selectivity profile of a well-characterized allosteric SHP2 inhibitor, SHP099, against other phosphatases. SHP099 serves as a prototypical example of this class of inhibitors.[1][5]

SHP2 Signaling Pathway

SHP2 acts as a crucial signaling node downstream of RTKs. Upon growth factor binding and subsequent RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated scaffolding proteins. This recruitment relieves the auto-inhibited conformation of SHP2, leading to its activation. Activated SHP2 then dephosphorylates specific



substrates, ultimately leading to the activation of the Ras-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.





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Figure 1: Simplified SHP2 signaling pathway leading to ERK activation.

Selectivity Profile of SHP099

The selectivity of a drug candidate is a critical parameter in drug development, as off-target effects can lead to toxicity. Allosteric SHP2 inhibitors, such as SHP099, have demonstrated a high degree of selectivity for SHP2 over other protein tyrosine phosphatases, including its closest homolog, SHP1.[6][7]

The following table summarizes the selectivity profile of SHP099 against a panel of 22 human phosphatases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.



SHP2 Human 0.071 SHP1 Human >100 CD45 Human >100 DUSP22 Human >100 HePTP Human >100 I-2 Human >100 LAR Human >100 LMW-PTP Human >100 PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-mu Human >100 PTP-reta Human >100	Phosphatase	Species	IC50 (μM)
CD45 Human >100 DUSP22 Human >100 HePTP Human >100 I-2 Human >100 LAR Human >100 LMW-PTP Human >100 PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	SHP2	Human	0.071
DUSP22 Human >100 HePTP Human >100 I-2 Human >100 LAR Human >100 LMW-PTP Human >100 PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	SHP1	Human	>100
HePTP Human >100 I-2 Human >100 LAR Human >100 LMW-PTP Human >100 PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	CD45	Human	>100
I-2	DUSP22	Human	>100
LAR Human >100 LMW-PTP Human >100 PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	HePTP	Human	>100
LMW-PTP Human >100 PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	I-2	Human	>100
PP1A Human >100 PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	LAR	Human	>100
PP2A Human >100 PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	LMW-PTP	Human	>100
PP2B-A Human >100 PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	PP1A	Human	>100
PP2C-alpha Human >100 PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	PP2A	Human	>100
PRL-1 Human >100 PTP-beta Human >100 PTP-epsilon Human >100 PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	PP2B-A	Human	>100
PTP-betaHuman>100PTP-epsilonHuman>100PTP-gammaHuman>100PTP-H1Human>100PTP-muHuman>100	PP2C-alpha	Human	>100
PTP-epsilonHuman>100PTP-gammaHuman>100PTP-H1Human>100PTP-muHuman>100	PRL-1	Human	>100
PTP-gamma Human >100 PTP-H1 Human >100 PTP-mu Human >100	PTP-beta	Human	>100
PTP-H1 Human >100 PTP-mu Human >100	PTP-epsilon	Human	>100
PTP-mu Human >100	PTP-gamma	Human	>100
	PTP-H1	Human	>100
PTP-zeta Human >100	PTP-mu	Human	>100
	PTP-zeta	Human	>100
PTP1B Human >100	PTP1B	Human	>100
TCPTP Human >100	ТСРТР	Human	>100
VHR Human >100	VHR	Human	>100

Data extracted from Chen et al., Nature 2016, Extended

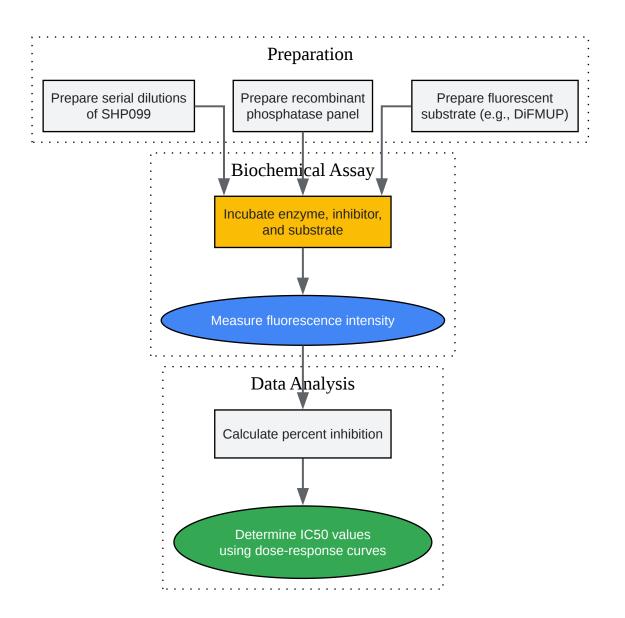


Data Table 1.[6]

As the data clearly indicates, SHP099 is highly selective for SHP2, with no significant inhibitory activity observed against a wide range of other phosphatases at concentrations up to 100 μ M. [6] This remarkable selectivity underscores the advantage of targeting allosteric sites.

Experimental Protocols for Selectivity Profiling

The determination of the selectivity profile of a phosphatase inhibitor involves a series of biochemical assays. The general workflow for such an analysis is depicted below.



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- To cite this document: BenchChem. [The Selectivity Profile of Allosteric SHP2 Inhibitors: A
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 [https://www.benchchem.com/product/b12385117#shp2-in-24-selectivity-profile-against-other-phosphatases]

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